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Compound of Interest

Compound Name: Methyl 2-amino-5-chlorobenzoate

Cat. No.: B046927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Methyl 2-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. This

document presents tabulated spectroscopic data, detailed experimental protocols for data

acquisition, and a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 2-amino-5-
chlorobenzoate, providing a quantitative reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.75 d 2.5 H-6

7.15 dd 8.7, 2.5 H-4

6.65 d 8.7 H-3

5.50 br s - -NH₂

3.85 s - -OCH₃
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

167.9 C=O

149.2 C-2

133.5 C-4

129.0 C-6

122.5 C-5

118.0 C-3

110.1 C-1

51.7 -OCH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3485, 3375 N-H stretching (asymmetric and symmetric)

1695 C=O stretching (ester)

1620, 1580 N-H bending and C=C aromatic stretching

1245 C-O stretching (ester)

820 C-H out-of-plane bending (aromatic)

760 C-Cl stretching

Sample preparation: KBr pellet.

Mass Spectrometry (GC-MS)
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m/z Relative Intensity (%) Assignment

187 45 [M+2]⁺ (due to ³⁷Cl isotope)

185 100 [M]⁺ (Molecular ion)

154 85 [M - OCH₃]⁺

126 60 [M - COOCH₃]⁺

90 40 [C₆H₄N]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Methyl 2-amino-5-chlorobenzoate (approximately 10 mg) was prepared in

deuterated chloroform (CDCl₃, 0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard. For ¹³C NMR, the solvent peak of CDCl₃ at 77.16 ppm was used as a

reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A

small amount of finely ground Methyl 2-amino-5-chlorobenzoate was mixed with dry

potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed

into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range

of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed on an Agilent 7890B GC system coupled to a 5977A mass

selective detector. A solution of Methyl 2-amino-5-chlorobenzoate in dichloromethane was
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injected into the GC equipped with an HP-5ms capillary column. The oven temperature was

programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of

10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV,

scanning from m/z 40 to 500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of Methyl 2-amino-5-chlorobenzoate.
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Workflow for Spectroscopic Analysis of Methyl 2-amino-5-chlorobenzoate

Start:
Unknown Compound

(Methyl 2-amino-5-chlorobenzoate)

Mass Spectrometry (GC-MS)
Determine Molecular Weight and Formula

Molecular Formula
C₈H₈ClNO₂

FT-IR Spectroscopy
Identify Functional Groups

Functional Group Analysis

NMR Spectroscopy
(¹H and ¹³C)

Determine Carbon-Hydrogen Framework

Structural Connectivity

Data Interpretation and
Structure Elucidation

Molecular Ion Peak
[M]⁺ at m/z 185

Key Absorptions:
-NH₂, C=O, C-Cl Proton and Carbon Environments

Structure Confirmation:
Methyl 2-amino-5-chlorobenzoate

Combine all
Spectroscopic Data

Click to download full resolution via product page

Caption: Logical workflow for compound identification.
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This guide provides foundational spectroscopic information for Methyl 2-amino-5-
chlorobenzoate, intended to support research and development activities in the

pharmaceutical and chemical industries.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-5-
chlorobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046927#spectroscopic-data-of-methyl-2-amino-5-
chlorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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